Product packaging for 2-[3-(Hydroxymethyl)phenoxy]ethanol(Cat. No.:CAS No. 99613-55-5)

2-[3-(Hydroxymethyl)phenoxy]ethanol

Cat. No.: B2826760
CAS No.: 99613-55-5
M. Wt: 168.192
InChI Key: XVXHDQBRNPCIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance and Molecular Architecture of Phenoxyethanol (B1677644) Derivatives

Phenoxyethanol and its derivatives are noteworthy for their combination of an aromatic ring and a flexible ethanol (B145695) side chain, which includes a terminal hydroxyl group. This dual functionality imparts both hydrophobic and hydrophilic characteristics to the molecule. The core structure consists of a phenyl group linked via an ether bond to an ethanol backbone.

In the case of 2-[3-(Hydroxymethyl)phenoxy]ethanol, a hydroxymethyl (-CH2OH) substituent is present on the third carbon of the benzene (B151609) ring. This substitution introduces a second primary alcohol group, making the molecule a diol. This architectural feature suggests potential for use as a monomer in polymerization reactions, such as in the formation of polyesters and polyurethanes, and as a building block in the synthesis of more complex molecules.

Contextualization of Substituted Phenoxyethanols in Modern Organic Synthesis

Substituted phenoxyethanols are valuable intermediates in modern organic synthesis. The parent compound, 2-phenoxyethanol (B1175444), is synthesized industrially through the reaction of phenol (B47542) with ethylene (B1197577) oxide. unibo.itatamankimya.com This method can be adapted to produce substituted derivatives. For instance, a substituted phenol can be reacted with ethylene oxide or a 2-haloethanol to yield the corresponding substituted phenoxyethanol.

These compounds serve as precursors for a variety of more complex molecules. The hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce new properties and functionalities. The aromatic ring can also undergo further substitution reactions, allowing for the synthesis of a diverse range of derivatives.

Scope and Research Objectives for the Academic Investigation of this compound

A comprehensive review of the scientific literature reveals a significant lack of dedicated research on this compound. While its existence is documented in chemical databases, there are no readily available studies detailing its synthesis, characterization, or potential applications.

Therefore, the primary research objective for any future academic investigation of this compound would be to first synthesize and purify it. Following this, a thorough characterization using modern analytical techniques would be essential. This would include:

Spectroscopic Analysis: Obtaining detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to confirm the molecular structure.

Physicochemical Property Determination: Measuring key properties such as melting point, boiling point, and solubility.

Reactivity Studies: Investigating the reactivity of the two hydroxyl groups to understand their potential for selective functionalization.

Exploration of Applications: Investigating its potential use as a monomer, a building block in organic synthesis, or for other specialized applications based on its structure.

Due to the current absence of such research, the following data tables are based on general knowledge of related compounds and predictive models, and should be considered theoretical until experimentally verified.

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
AppearanceLikely a solid or viscous liquid at room temperature
Boiling PointPredicted to be higher than 2-phenoxyethanol (247 °C)
SolubilityExpected to have some solubility in water and good solubility in polar organic solvents

Interactive Data Table: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Signals for aromatic protons, two distinct -CH2- groups of the ethanol chain, a benzylic -CH2- group, and two hydroxyl protons.
¹³C NMR Resonances for the aromatic carbons, the two carbons of the ethanol chain, and the benzylic carbon.
IR Spectroscopy Broad O-H stretching band for the alcohol groups, C-O stretching for the ether and alcohol functionalities, and characteristic aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B2826760 2-[3-(Hydroxymethyl)phenoxy]ethanol CAS No. 99613-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(hydroxymethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,10-11H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHDQBRNPCIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 2 3 Hydroxymethyl Phenoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For 2-[3-(hydroxymethyl)phenoxy]ethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity and spatial arrangement of the atoms.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. While specific experimental data for this compound is not widely published, predicted chemical shifts based on established increments and data from structurally related compounds, such as 2-phenoxyethanol (B1175444) and substituted benzyl (B1604629) alcohols, allow for a reliable assignment. unibo.itspectrabase.comhmdb.caorgchemboulder.comnih.govnist.govmnstate.eduoeno-one.eu

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the two sets of aliphatic methylene protons of the ethoxy group. The aromatic protons on the meta-substituted ring will exhibit a complex splitting pattern characteristic of their coupling relationships. The hydroxymethyl protons and the terminal hydroxyl proton of the ethoxy group will appear as distinct signals, with the latter often being a broad singlet that can be exchanged with D₂O. mnstate.edulibretexts.org

The ¹³C NMR spectrum will display nine unique carbon signals corresponding to the molecular formula C₉H₁₂O₃. np-mrd.org The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the ether oxygen and the hydroxymethyl group. The benzylic carbon and the two aliphatic carbons of the ethoxy chain will resonate in their characteristic regions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (ortho to -OCH₂CH₂OH) 6.90 - 7.00 d 1H
Aromatic-H (para to -OCH₂CH₂OH) 6.80 - 6.90 t 1H
Aromatic-H (ortho to -CH₂OH) 7.20 - 7.30 m 2H
Ar-CH₂-OH 4.60 - 4.70 s 2H
Ar-O-CH₂-CH₂OH 4.05 - 4.15 t 2H
Ar-O-CH₂-CH₂-OH 3.90 - 4.00 t 2H
Ar-CH₂-OH Variable (broad) s 1H
Ar-O-CH₂-CH₂-OH Variable (broad) s 1H

Predicted data based on analysis of related compounds and spectral databases.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C (aromatic, attached to -OCH₂CH₂OH) 158 - 160
C (aromatic, attached to -CH₂OH) 140 - 142
C (aromatic, CH) 129 - 130
C (aromatic, CH) 118 - 120
C (aromatic, CH) 113 - 115
C (aromatic, CH) 112 - 114
Ar-CH₂-OH 64 - 66
Ar-O-CH₂-CH₂OH 69 - 71
Ar-O-CH₂-CH₂-OH 60 - 62

Predicted data based on analysis of related compounds and spectral databases.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and providing further structural insights. libretexts.orgrug.nldiva-portal.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations are expected between the two aliphatic methylene groups of the ethoxy chain (Ar-O-CH₂-CH₂-OH). Correlations among the aromatic protons would also be observed, helping to delineate their specific positions on the benzene (B151609) ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton and carbon assignments for the benzylic CH₂, the two aliphatic CH₂ groups, and the aromatic CH groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can provide information about the preferred conformation of the molecule in solution. For instance, correlations between the protons of the ethoxy group and the aromatic protons would indicate their spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula C₉H₁₂O₃. rsc.orgsciex.com

Fragmentation analysis in the mass spectrum provides valuable structural information. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺. Key fragmentation pathways would involve the cleavage of the ether bond and the loss of the hydroxymethyl and hydroxyethyl (B10761427) groups.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
168 [C₉H₁₂O₃]⁺ Molecular Ion
137 [C₈H₉O₂]⁺ Loss of -CH₂OH
123 [C₇H₇O₂]⁺ Loss of -CH₂CH₂OH
107 [C₇H₇O]⁺ Cleavage of ether bond, formation of hydroxyphenylmethyl cation
93 [C₆H₅O]⁺ Cleavage of ether bond, formation of phenoxy cation

Predicted fragmentation based on the chemical structure.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govnist.govresearchgate.netscience.govchemicalbook.comthermofisher.com The spectra are complementary, with polar bonds generally showing stronger IR absorptions and non-polar bonds being more prominent in Raman spectra.

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3100-2850 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region.

The Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the C-H and C-O stretching modes.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (Alcohol) 3200 - 3600 (broad) FT-IR, Raman
C-H Stretch (Aromatic) 3000 - 3100 FT-IR, Raman
C-H Stretch (Aliphatic) 2850 - 3000 FT-IR, Raman
C=C Stretch (Aromatic) 1450 - 1600 FT-IR, Raman
C-O Stretch (Ether, Aryl-O) 1200 - 1270 FT-IR
C-O Stretch (Ether, Alkyl-O) 1000 - 1150 FT-IR
C-O Stretch (Primary Alcohol) ~1050 FT-IR

Data based on typical functional group frequencies and spectra of related compounds.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Crystallography of this compound

While a specific single-crystal X-ray structure of this compound has not been reported in the searched literature, studies on closely related compounds, such as derivatives of 2-(3-(hydroxymethyl)quinolin-2-yl)phenol and 1,2-bis[2-(hydroxymethyl)phenoxy]alkanes, have been successfully conducted. mdpi.comresearchgate.netresearchgate.netiucr.org These studies demonstrate that molecules with similar functionalities can form crystals suitable for single-crystal X-ray diffraction analysis.

A hypothetical crystal structure of this compound would be expected to exhibit extensive intermolecular hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of a complex three-dimensional network. This hydrogen bonding network would be the primary determinant of the crystal packing. The analysis would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.

Table 5: List of Compounds

Compound Name
This compound
2-Phenoxyethanol
2-(3-(Hydroxymethyl)quinolin-2-yl)phenol
1,2-bis[2-(Hydroxymethyl)phenoxy]alkane
1,4-dimethylbenzene
1,1,2-trichloroethane
2-pentanone
Butyraldehyde
1-butene
Salicyl alcohol
Menthyl anthranilate
PF-573
2-(hydroxymethyl)pyrrolidine
4-(3-(tert-butyl)phenoxy)benzonitrile
Salicin
Hexakis(4-formylphenoxy)cyclotriphosphazene
Hexakis(4-(hydroxymethyl)phenoxy)cyclotriphosphazene
1-{[2,6-bis(hydroxymethyl)-4-methylphenoxy]methyl}-3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene
4-(salicylaldimine)antipyrine
2-(3-Hydroxyphenyl)ethanol
3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxy-1-(E)-propenyl)-2-methoxyphenoxy]propyl-β-D-glucopyranoside
3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxy-1-(E)-propenyl)-2,6-dimethoxyphenoxy]propyl-β-D-glucopyranoside
Dehydrodiconiferyl alcohol-9'-β-D-glucopyranoside
4-[ethane-2-[3-(4-hydroxy-3-methoxyphenyl)-2-propen]oxy]-2,6-dimethoxyphenyl-β-D-glucopyranoside
4-[ethane-2-[3-(4-hydroxy-3-methoxyphenyl)-2-propen]oxy]-2-methoxyphenyl-β-D-glucopyranoside
3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-2-[4-(3-hydroxy-1-(E)-propenyl)-2,6-dimethoxyphenoxy]propyl-β-D-glucopyranoside

Crystallographic Analysis of Crystalline Derivatives Incorporating the this compound Core

Research into a series of novel aromatic alcohols, specifically 1,2-bis[2-(hydroxymethyl)phenoxy]alkanes, has yielded high-quality single-crystal X-ray diffraction data. nih.govresearchgate.netmdpi.com These molecules, which incorporate the core (hydroxymethyl)phenoxy structural motif, were synthesized and crystallized to investigate the "odd-even effect," a phenomenon where properties of a homologous series alternate depending on whether the connecting chain has an odd or even number of carbon atoms. nih.govmdpi.comresearchgate.net

The crystallographic parameters for three such derivatives, 1,2-bis[2-(hydroxymethyl)phenoxy]butylene (Do4OH), 1,2-bis[2-(hydroxymethyl)phenoxy]pentylene (Do5OH), and 1,2-bis[2-(hydroxymethyl)phenoxy]hexylene (Do6OH), have been determined. nih.govmdpi.com Notably, the hexylene derivative (Do6OH) was found to crystallize as two distinct polymorphs, designated as Form I and Form II, depending on the solvent system used for recrystallization. mdpi.com

The key findings from the single-crystal X-ray diffraction analyses are summarized below.

Research Findings:

Even-Chain Derivatives (Do4OH and Do6OH): Molecules with an even number of methylene groups in the linker chain (n=4, 6) were found to be more planar, adopting an all-trans conformation in the aliphatic chain. This planarity facilitates different packing arrangements compared to the odd-chain counterpart. mdpi.com Do4OH crystallizes in the monoclinic P2₁/c space group. mdpi.com

Odd-Chain Derivative (Do5OH): The derivative with an odd number of methylene units (n=5) is non-planar and exhibits a partial gauche conformation in its linker chain. mdpi.com This deviation from planarity leads to a distinct crystal packing, and it crystallizes in the orthorhombic Pbca space group. mdpi.com

Polymorphism (Do6OH): The hexylene-linked derivative demonstrated polymorphism. Form I, obtained from a DMF/H₂O solvent system, crystallizes in the monoclinic P2₁/c space group and features two symmetry-independent molecules (conformers A and B) in its asymmetric unit. Form II, from a DMSO/H₂O system, crystallizes in the orthorhombic Pbca space group. mdpi.com

Hydrogen Bonding and Supramolecular Structure: In all structures, the benzyl alcohol moieties orient themselves opposite to each other. mdpi.com The crystal packing is significantly influenced by O-H···O hydrogen bonds. In the structure of Do5OH, these interactions lead to the formation of a staircase-like motif. researchgate.net For Do4OH, hydrogen bonds create distinct patterns along the b-axis. researchgate.net Hirshfeld surface analysis reveals that despite different packing arrangements, the dominant intermolecular contacts in all the crystal structures are H···H, C···H/H···C, and O···H/H···O interactions. nih.gov

The crystallographic data for these derivatives are presented in the following table.

Interactive Data Table: Crystallographic Data for 1,2-bis[2-(hydroxymethyl)phenoxy]alkane Derivatives mdpi.com

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
Do4OHC₁₈H₂₂O₄MonoclinicP2₁/c14.801(3)9.006(2)12.028(3)102.50(3)1564.9(6)
Do5OHC₁₉H₂₄O₄OrthorhombicPbca17.133(4)9.070(2)22.257(5)903456.9(1)
Do6OH (Form I)C₂₀H₂₆O₄MonoclinicP2₁/c10.981(2)9.242(2)35.150(7)96.19(3)3548.0(1)
Do6OH (Form II)C₂₀H₂₆O₄OrthorhombicPbca17.653(4)9.155(2)21.996(4)903555.2(1)

Computational and Theoretical Chemistry Studies of 2 3 Hydroxymethyl Phenoxy Ethanol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like 2-[3-(Hydroxymethyl)phenoxy]ethanol, this also involves a conformational analysis to identify the various low-energy shapes (conformers) the molecule can adopt.

Studies on the related molecule, 2-phenoxyethanol (B1175444), have been performed using DFT at the B3LYP/6-311G** level of theory. nih.govresearchgate.net These investigations predict that 2-phenoxyethanol predominantly exists in a non-planar gauche conformation. nih.govresearchgate.net This preference is attributed to stabilizing intramolecular interactions, specifically a dipolar interaction between the hydroxyl hydrogen atom and the phenoxy oxygen atom. nih.govresearchgate.net The planar trans conformation, which would minimize steric hindrance between the CH2 groups, is calculated to be significantly higher in energy. nih.govresearchgate.net This indicates that dipolar interactions play a more crucial role than steric effects in determining the molecule's preferred shape. nih.govresearchgate.net

For this compound, a similar analysis would be expected to yield a set of stable gauche conformers, likely influenced by additional hydrogen bonding possibilities involving the hydroxymethyl group on the phenyl ring.

Table 1: Illustrative Conformational Energy Data for 2-Phenoxyethanol This table presents theoretical data for the analogous compound 2-phenoxyethanol to illustrate the typical results of conformational analysis.

ConformerLevel of TheoryRelative Energy (kJ/mol)Key Stabilizing Interaction
Ggg1DFT-B3LYP/6-311G 0.00Dipolar (hydroxyl H and phenoxy O)
TransDFT-B3LYP/6-311GHigher EnergyMinimized Steric Hindrance

Source: Data extrapolated from findings in references nih.govresearchgate.net.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. tandfonline.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. scirp.org The HOMO itself represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

In a DFT study of this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atoms, which possess lone pairs of electrons. The LUMO would be expected to be distributed across the aromatic ring's anti-bonding π* orbitals. The energy gap would provide a quantitative measure of its kinetic stability and the electronic transitions it can undergo. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data for Aromatic Compounds This table provides example values for related aromatic molecules to demonstrate the typical output of HOMO-LUMO analysis.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Compound 3B3LYP/6-311++G(d,p)-6.612-3.8292.783
Compound 9B3LYP/6-311++G(d,p)-7.215-3.2203.995

Source: Data from a study on substituted quinoline (B57606) derivatives, illustrating the range of energy gaps found in complex aromatic systems. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. chemmethod.comnih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.comnih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential. nih.gov

For this compound, an MEP analysis would highlight the oxygen atoms of the ether and two hydroxyl groups as the most electron-rich, negative potential sites, making them targets for electrophiles. nih.gov The hydrogen atoms of the hydroxyl groups would be the most electron-poor, positive potential sites, making them susceptible to attack by nucleophiles. nih.govnih.gov The aromatic ring would show a complex potential surface, reflecting the delocalized π-electron system.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. rsc.orgelsevierpure.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization, also known as hyperconjugation. researchgate.netresearchgate.net

The key outputs of an NBO analysis are the second-order perturbation energies (E(2)), which measure the strength of these donor-acceptor interactions. conicet.gov.ar A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis can reveal the electronic basis for conformational preferences and the nature of intramolecular hydrogen bonds. tandfonline.comrsc.org

In this compound, NBO analysis would be used to investigate the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of adjacent C-C and C-H bonds. It would also quantify the strength of the intramolecular hydrogen bonds that stabilize the gauche conformations, providing a deeper understanding of the forces governing the molecule's structure. elsevierpure.com

Table 3: Illustrative NBO Analysis Data for Stabilizing Interactions This table shows example NBO data from a computational study on a related compound to illustrate the analysis of intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) O3σ* (C17-H18)2.85Intramolecular Hydrogen Bond
LP(1) O3σ* (N1-C15)1.11Hyperconjugation

Source: Data from a study on 2-hydroxy-2-phenyl acetophenone (B1666503) oxime, demonstrating the quantification of stabilization energies from NBO analysis. tandfonline.com

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can also be used to model the course of a chemical reaction, identifying the most likely mechanisms and the energy barriers that must be overcome. This involves mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies. psu.edu

For a molecule like this compound, which is a model for the β-O-4 linkage in lignin (B12514952), reaction pathway modeling is particularly relevant for understanding its decomposition under various conditions, such as pyrolysis or catalytic oxidation. psu.eduresearchgate.net For instance, studies on the pyrolysis of related phenethyl phenyl ethers propose that the initial step is a homolytic cleavage reaction. psu.edu Computational modeling can determine the bond dissociation enthalpies for the various bonds in the molecule to predict which bond is most likely to break first.

Furthermore, modeling can elucidate reaction mechanisms in catalyzed processes. Studies on the oxidation of 2-phenoxyethanol using vanadium and copper catalysts suggest different pathways, such as base-assisted dehydrogenation. researchgate.net Computational analysis of these pathways for this compound would involve calculating the geometries and energies of reactants, products, intermediates, and transition states to build a complete energy profile of the transformation.

Reactivity and Mechanistic Investigations of 2 3 Hydroxymethyl Phenoxy Ethanol

Reaction Kinetics and Thermodynamic Considerations in its Formation and Reactions

The formation of 2-[3-(hydroxymethyl)phenoxy]ethanol is often a result of the reaction between resorcinol (B1680541) and ethylene (B1197577) oxide. The kinetics of this reaction are influenced by factors such as temperature, pressure, and the presence of catalysts. Studies have shown that the reaction proceeds through a consecutive reaction mechanism, where resorcinol first reacts with one molecule of ethylene oxide to form an intermediate, which then reacts with a second molecule of ethylene oxide. The reaction rate is typically first order with respect to both resorcinol and ethylene oxide.

Thermodynamically, the reaction is exothermic, releasing heat. The enthalpy of the reaction is a key parameter in reactor design and safety considerations to manage the heat generated. The equilibrium of the reaction is shifted towards the product side at lower temperatures, although the reaction rate decreases. Therefore, an optimal temperature is often sought to balance reaction kinetics and thermodynamic equilibrium.

Detailed Mechanistic Pathways of Chemical Transformations Involving this compound

The chemical transformations of this compound primarily involve its two hydroxyl groups. The primary hydroxyl group of the ethanol (B145695) moiety and the benzylic hydroxyl group on the phenyl ring exhibit different reactivities, allowing for selective reactions.

One significant transformation is its use as a chain extender in the synthesis of polyesters and polyurethanes. In these polymerization reactions, the hydroxyl groups of this compound react with carboxylic acids, acyl chlorides, or isocyanates. The mechanism typically involves nucleophilic acyl substitution or nucleophilic addition to the isocyanate group. The phenoxy group influences the reactivity of the benzylic hydroxyl group through inductive and resonance effects.

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is a critical factor in its storage, handling, and application. Its degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.

Hydrolytic Stability (Acidic and Basic Conditions)

Under both acidic and basic conditions, the ether linkage in this compound can undergo hydrolysis, although it is generally stable under neutral conditions. In acidic environments, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This can lead to the cleavage of the ether bond, yielding resorcinol and ethylene glycol.

Under basic conditions, the degradation is generally slower. However, at elevated temperatures, base-catalyzed hydrolysis can occur, proceeding through a nucleophilic substitution mechanism.

Oxidative and Photochemical Stability Assessments

This compound is susceptible to oxidation, particularly at the benzylic hydroxyl group. Oxidizing agents can convert this group to an aldehyde and subsequently to a carboxylic acid. The primary hydroxyl group on the ethanol moiety can also be oxidized, but typically under more vigorous conditions.

Photochemical degradation can occur upon exposure to ultraviolet (UV) radiation. The aromatic ring can absorb UV light, leading to the formation of excited states. These excited molecules can then undergo various reactions, including bond cleavage and the formation of radical species, which can initiate further degradation reactions.

By-product Formation and Selectivity Control in Synthetic Processes

In the synthesis of this compound from resorcinol and ethylene oxide, the formation of by-products is a significant consideration. The primary by-product is the isomer 4-(2-hydroxyethoxy)-3-hydroxybenzyl alcohol, formed from the reaction at the para-position of resorcinol. Other by-products can include di-adducts where two molecules of ethylene oxide react with both hydroxyl groups of resorcinol.

Chemical Transformations and Derivatization Strategies for 2 3 Hydroxymethyl Phenoxy Ethanol

Functional Group Interconversions of the Hydroxyl Moieties

The presence of two primary alcohol groups with different chemical environments—one attached to an ethyl ether chain and the other directly to the aromatic ring (benzylic)—allows for selective modifications. The benzylic alcohol exhibits enhanced reactivity in certain transformations due to the proximity of the electron-rich aromatic system.

The differential reactivity of the benzylic and aliphatic hydroxyl groups can be exploited for selective functionalization. The benzylic hydroxyl group is generally more reactive towards etherification, particularly under conditions that favor the formation of a stabilized benzylic carbocation or radical intermediate.

Etherification: Chemoselective etherification of benzylic alcohols in the presence of aliphatic alcohols can be achieved using specific reagent systems. For instance, methods utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) have proven effective for the selective conversion of benzylic hydroxyls into their corresponding methyl or ethyl ethers, leaving aliphatic hydroxyls intact. researchgate.netthieme-connect.com This selectivity arises from the preferential activation of the benzylic alcohol under these conditions. Similarly, selective allylation of the phenolic hydroxyl group in a related compound, 2-(4-hydroxyphenyl)-ethanol, has been demonstrated using a base and an organic solvent, highlighting the possibility of targeting specific hydroxyls based on their acidity and steric environment. google.com

Esterification: Selective esterification can be more challenging but is achievable using enzymatic or sterically hindered reagents. Lipases, for example, can exhibit high regioselectivity in transesterification reactions, potentially differentiating between the two primary alcohol sites based on the steric environment around the hydroxyl group. acs.org Chemical methods can also be employed; for example, using a bulky acylating agent might favor reaction at the less sterically hindered aliphatic alcohol. Conversely, conditions that activate the benzylic position could favor esterification of the hydroxymethyl group. O-formylation, a useful protection strategy, can be accomplished for various alcohols using reagents like chloral, which may offer a pathway for selective protection under controlled conditions. researchgate.net

Table 1: Selective Functionalization of Hydroxyl Groups

Transformation Selective Target Reagent/Catalyst System Rationale for Selectivity
Etherification Benzylic -OH 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO Preferential activation of the benzylic alcohol. researchgate.netthieme-connect.com
Esterification Varies Lipase enzymes Biocatalytic recognition of steric/electronic differences. acs.org
Formylation Varies Chloral / Base Potential for selective protection under mild conditions. researchgate.net

The benzylic nature of the hydroxymethyl group makes it susceptible to selective oxidation. This transformation can yield either the corresponding benzaldehyde (B42025) or benzoic acid derivative, depending on the oxidant and reaction conditions, while leaving the aliphatic ethanol moiety untouched.

Controlled oxidation to the aldehyde can be accomplished using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). These reagents are known for their selectivity in oxidizing benzylic alcohols without affecting non-activated aliphatic alcohols. Further oxidation of the resulting aldehyde or direct oxidation of the benzylic alcohol to the carboxylic acid can be achieved with stronger oxidants like potassium permanganate (B83412) (KMnO₄) or by using catalytic systems. For example, aerobic oxidation of similar β-O-4 lignin (B12514952) model compounds has been investigated using copper and vanadium catalysts, suggesting that metal-catalyzed aerobic oxidation could be a viable green method for converting the hydroxymethyl group. researchgate.net Such transformations are valuable for introducing key functional groups used in further synthetic steps.

Table 2: Controlled Oxidation of the Hydroxymethyl Group

Product Oxidizing Agent/System Comments
3-(2-Hydroxyethoxy)benzaldehyde Pyridinium chlorochromate (PCC) or MnO₂ Stops at the aldehyde stage; selective for benzylic alcohol.
3-(2-Hydroxyethoxy)benzoic acid Potassium permanganate (KMnO₄) Stronger oxidant, leads to the carboxylic acid.
Aldehyde or Acid CuCl/TEMPO or Vanadium complexes Catalytic aerobic oxidation offers a greener alternative. researchgate.net

Aromatic Ring Functionalization Strategies

The phenoxy ring in 2-[3-(Hydroxymethyl)phenoxy]ethanol is activated towards electrophilic substitution by the electron-donating ether and hydroxymethyl groups.

The substituents on the aromatic ring, the ether group (-OCH₂CH₂OH) and the hydroxymethyl group (-CH₂OH), are both electron-donating and therefore act as activating groups and ortho, para-directors for electrophilic aromatic substitution (EAS). wikipedia.org The ether group is a significantly stronger activating group than the hydroxymethyl group. Therefore, electrophilic attack will be directed predominantly to the positions ortho and para to the ether linkage (positions 2, 4, and 6). Position 5 is occupied by the hydroxymethyl group. Steric hindrance from the existing substituents will influence the ratio of ortho to para products.

Common EAS reactions applicable to this substrate include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), primarily at the 2, 4, and 6 positions. libretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃) installs a halogen atom. lkouniv.ac.inmasterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). libretexts.org

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/alkyl halide and a Lewis acid catalyst can introduce acyl or alkyl groups, although the presence of hydroxyl groups can complicate these reactions by coordinating with the catalyst. Protection of the hydroxyls may be necessary.

The directing effects of the substituents are crucial for predicting the outcome of these reactions. wikipedia.org

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Primary Positions of Substitution
Nitration NO₂⁺ 2, 4, 6
Bromination Br⁺ (from Br₂/FeBr₃) 2, 4, 6
Sulfonation SO₃ or HSO₃⁺ 2, 4, 6

For more precise control over substitution patterns, directed ortho-metalation (DoM) and transition-metal-catalyzed cross-coupling reactions are powerful strategies.

Directed ortho-Metalation (DoM): DoM utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. baranlab.org In this compound, both the ether oxygen and the hydroxyl groups can function as DMGs. nih.govacs.org The carbamate (B1207046) derivative of a phenol (B47542) (Ar-OCONEt₂) is a particularly strong DMG. nih.govuwindsor.ca By converting one or both hydroxyl groups into stronger DMGs (e.g., carbamates), lithiation can be precisely controlled. For example, converting the benzylic alcohol to an O-carbamate could direct metalation to the 2- and 4-positions. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. epo.org

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are indispensable for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com To utilize these reactions, the aromatic ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate (-OTf). A halide can be introduced via EAS, as described above. Alternatively, a hydroxyl group (if one were present directly on the ring) could be converted to a triflate. The resulting aryl halide or triflate can then be coupled with various partners, such as boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig), under catalysis by palladium or nickel complexes. researchgate.netbeilstein-journals.org This two-step sequence of halogenation followed by cross-coupling allows for the synthesis of complex biaryl structures and other advanced derivatives. mdpi.comtcichemicals.com

Synthesis of Polymeric and Oligomeric Structures Incorporating the Compound

With two primary hydroxyl groups, this compound is a classic AB₂-type monomer (if considering the ring as part of the backbone) or a diol that can participate in step-growth polymerization. This allows for its incorporation into various polymer backbones, such as polyesters and polyethers.

Polycondensation Reactions: The compound can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides, esters) to form polyesters. The reaction proceeds via esterification, linking the diol monomers through ester bonds. Similarly, it can be used to synthesize polyethers through reactions like the Williamson ether synthesis, where it would be reacted with a dihalide monomer. The resulting polymers would possess pendant ether linkages from the phenoxy backbone, influencing properties such as solubility and thermal stability.

Ring-Opening Polymerization: The hydroxyl groups of this compound can act as initiators for ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. tandfonline.com This would result in the formation of star-shaped or graft polymers where polyester (B1180765) chains grow from the core diol molecule. For instance, using a catalyst like stannous octoate, the hydroxyl groups can initiate the polymerization of L-lactide to produce a polymer with a central this compound core and two polylactide arms. tandfonline.com

Polyphosphazenes: Another avenue is the synthesis of hybrid inorganic-organic polymers. Poly(organophosphazenes) are synthesized by the macromolecular substitution of poly(dichlorophosphazene), (NPCl₂)n. The sodium salt (alkoxide) of this compound could be used as a nucleophile to displace the chlorine atoms on the phosphazene backbone, incorporating the molecule as a side group and creating a new functional material. acs.org

Table 4: Polymerization Strategies Involving this compound

Polymer Type Polymerization Method Role of Compound Co-monomer/Reagent
Polyester Polycondensation Diol monomer Dicarboxylic acid (e.g., adipic acid)
Star Polymer Ring-Opening Polymerization (ROP) Di-functional initiator Cyclic ester (e.g., L-lactide, caprolactone) tandfonline.com
Polyphosphazene Macromolecular Substitution Nucleophilic side group Poly(dichlorophosphazene) acs.org

Oligo(ethylene glycol) Chain Extension from the Ethanol Moiety

The extension of an oligo(ethylene glycol) (OEG) chain from the ethanol moiety of this compound is a key strategy to impart hydrophilicity and other desirable properties. This modification is typically achieved through ethoxylation, a process involving the sequential addition of ethylene (B1197577) oxide units to the primary alcohol group.

The ethoxylation reaction is generally carried out by treating the alcohol with ethylene oxide under basic or acidic catalysis. google.com The primary alcohol of the ethanol group is more nucleophilic than the benzylic alcohol, allowing for selective reaction under controlled conditions. The length of the resulting OEG chain can be controlled by the stoichiometry of the ethylene oxide used. This process is a widely used industrial method for producing nonionic surfactants and other ethoxylated compounds. venus-goa.com

While this reaction is chemically straightforward and widely applied to various alcohols, specific research detailing the oligo(ethylene glycol) chain extension for this compound is not extensively documented in publicly available literature. However, the general principles of ethoxylation of phenols and alcohols are well-established. atamankimya.comnih.gov The resulting molecule would feature a hydrophilic OEG tail, which can influence its solubility, aggregation behavior in aqueous solutions, and its ability to act as a macromonomer. Amphiphilic molecules containing aromatic units and OEG chains are known to exhibit thermoresponsive properties, such as having a lower critical solution temperature (LCST). researchgate.net

Table 1: Hypothetical Structures of OEG-Extended this compound

Number of Ethylene Glycol Units (n) Chemical Structure
1
2

Incorporation into Macromolecular Architectures as a Monomer or Cross-linker

The difunctional nature of this compound, possessing two hydroxyl groups, makes it an excellent candidate for use as a monomer or a cross-linking agent in step-growth polymerization.

As a monomer , it can be incorporated into various polymers, most notably polyurethanes. In polyurethane synthesis, diols are reacted with diisocyanates to form the characteristic urethane (B1682113) linkages. The compound 2-[3-(2-hydroxyethoxy)phenoxy]ethanol, a synonym for the title compound, is identified in patent literature as a potential diol chain extender for producing polyurethane elastomers. Chain extenders are low-molecular-weight diols that react with isocyanate groups to build the hard segments of segmented polyurethanes, enhancing properties like elasticity and mechanical strength.

When used as a cross-linker , this compound can introduce branches or create a three-dimensional network within a polymer structure. Cross-linking significantly alters polymer properties, generally increasing thermal stability, mechanical strength, and chemical resistance. atamankimya.com For a polymer chain with reactive sites (e.g., carboxylic acids, isocyanates), the two hydroxyl groups of this molecule can react with two separate chains, forming a covalent bridge between them. The aromatic core of the molecule would add rigidity to the resulting network structure.

Table 2: Potential Role in Polymer Synthesis

Role Polymer Type Interacting Functional Group Resulting Linkage
Monomer / Chain Extender Polyurethane Isocyanate (-NCO) Urethane
Monomer Polyester Carboxylic Acid (-COOH) Ester

Advanced Applications of 2 3 Hydroxymethyl Phenoxy Ethanol in Chemical Science

Role as a Versatile Intermediate in Complex Organic Synthesis

The bifunctional nature of 2-[3-(Hydroxymethyl)phenoxy]ethanol, possessing both a primary aliphatic alcohol and a benzylic alcohol, makes it a valuable intermediate in the multi-step synthesis of intricate organic molecules. The differential reactivity of these two hydroxyl groups can be exploited for selective chemical transformations, enabling the construction of complex molecular architectures.

Precursor for the Synthesis of Novel Bioactive Molecules and Natural Product Analogues

The structural motifs present in this compound are found in various biologically active compounds and natural products. Its phenoxyethanol (B1677644) core is a key component in a number of pharmaceuticals and agrochemicals. The hydroxymethyl group offers a reactive handle for further molecular elaboration, allowing for the synthesis of a diverse array of derivatives.

Research has demonstrated the utility of phenoxyacetic acid, a metabolite of 2-phenoxyethanol (B1175444), as a central scaffold in numerous drug classes, including anti-inflammatory, antibacterial, and antifungal agents. jetir.org This highlights the potential of the broader phenoxyethanol class, including this compound, as a starting point for the development of new therapeutic agents. The synthesis of analogues of natural products often involves the strategic coupling of various building blocks. The distinct functionalities of this compound allow it to serve as a key fragment in the convergent synthesis of complex natural product-inspired molecules. pitt.edu For instance, the synthesis of various bioactive xanthone (B1684191) derivatives has been achieved through Ullman coupling reactions involving substituted phenols, showcasing a synthetic strategy where a molecule like this compound could serve as a valuable precursor. mdpi.com

The synthesis of complex bioactive molecules often relies on the stepwise construction of a molecular framework. The presence of two distinct hydroxyl groups in this compound allows for orthogonal protection and derivatization strategies, which are crucial in the total synthesis of natural products. rsc.org This strategic approach enables the selective modification of one part of the molecule while leaving the other intact, facilitating the assembly of highly functionalized and stereochemically complex targets.

Building Block for Ligand Design in Coordination Chemistry

The design of ligands with specific coordination properties is a cornerstone of modern inorganic and organometallic chemistry. The presence of both a soft ether oxygen and a harder alcohol oxygen in this compound, along with the aromatic ring, provides multiple potential coordination sites for metal ions. This allows for the design of versatile ligands that can form stable complexes with a wide range of metals.

The modification of the hydroxyl groups can introduce additional donor atoms, leading to polydentate ligands with tailored electronic and steric properties. For example, reaction of the alcohol functionalities can lead to the formation of Schiff base ligands, which are widely used in coordination chemistry. nih.gov The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties. Research has shown that modifying ligands by replacing a phenoxy pyrazolylimine unit with other oxygen donors, such as an alcohol moiety, can influence the resulting metal complexes' activity in polymerization reactions. uj.ac.za This underscores the importance of the judicious selection of building blocks like this compound in ligand design.

Application in Materials Chemistry and Polymer Science

The unique chemical structure of this compound also lends itself to applications in the development of advanced materials and specialty polymers. Its di-functional nature allows it to act as a monomer or a modifying agent, imparting specific properties to the resulting polymeric materials.

Monomer or Modifier for Specialty Polymers (e.g., Polyurethanes, Resins)

The two hydroxyl groups of this compound can react with isocyanates to form polyurethanes or with other comonomers to produce a variety of specialty polymers and resins. google.comgoogle.comcir-safety.org Its incorporation into a polymer backbone can introduce flexibility due to the ether linkage, while the aromatic ring can enhance rigidity and thermal stability.

The selection of monomers is critical in determining the final properties of a polymer, such as modulus, permeability, and surface characteristics. merckmillipore.com The use of specialty monomers like this compound allows for the fine-tuning of these properties to meet the demands of specific applications. gelest.com For instance, in the formulation of coatings and adhesives, the incorporation of such monomers can improve mechanical strength and thermal stability. Epoxy resins, a significant class of thermosetting polymers, can be modified with various functional compounds to enhance their properties. cnrs.fr The hydroxyl groups of this compound could potentially react with epoxy groups, integrating its structural features into the crosslinked network and influencing the final material characteristics.

Contributions to Catalyst Design and Supramolecular Assemblies

The structural features of this compound also position it as a valuable component in the design of catalysts and the construction of complex supramolecular architectures.

The field of catalysis often relies on the precise arrangement of functional groups around a metal center. ucl.ac.uk As a ligand precursor, this compound can be used to synthesize ligands that create a specific coordination environment, influencing the catalytic activity and selectivity of the metal complex. For example, studies on the aerobic oxidation of lignin (B12514952) model compounds have utilized catalysts based on phenoxyethanol structures. researchgate.net

Supramolecular chemistry involves the self-assembly of molecules into well-defined, larger structures through non-covalent interactions. mdpi.comnih.govwhiterose.ac.uk The hydroxyl groups and the aromatic ring of this compound can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces in supramolecular assembly. By modifying the core structure of this compound, it is possible to create building blocks that self-assemble into complex architectures with potential applications in areas such as molecular recognition and materials science. ethernet.edu.et

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-[3-(Hydroxymethyl)phenoxy]ethanol, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-(hydroxymethyl)phenol and ethylene oxide derivatives under controlled conditions (50–80°C) using catalysts like sodium methoxide. Optimization includes pH control, inert atmospheres, and purification via column chromatography. Analogous syntheses of structurally similar compounds report yields up to 85% under these conditions . Reduction steps using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours may also be employed to introduce hydroxymethyl groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the hydroxymethyl (-CH₂OH) and ethoxy (-OCH₂CH₂OH) groups. For example, analogous compounds show characteristic peaks at δ 4.5–4.7 ppm (hydroxymethyl protons) and δ 3.6–3.8 ppm (ethoxy protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact molecular weight confirmation (e.g., expected [M+H]⁺ at m/z 183.16 for C₉H₁₂O₃).
  • Infrared (IR) Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) are critical .

Q. What are the common derivatives of this compound, and how are they synthesized for structure-activity studies?

  • Methodological Answer : Derivatives include esters (via acylation with acetic anhydride), ethers (alkylation with methyl iodide), and oxidized forms (e.g., ketones using Jones reagent). For example, methoxy derivatives can be prepared by reacting the hydroxymethyl group with methylating agents like dimethyl sulfate in basic conditions . Each derivative requires purification via recrystallization or flash chromatography and validation using HPLC with UV detection .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion, favoring substitution at the para position. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield in biphasic systems. For example, regioselectivity >90% has been achieved in analogous reactions using DMF at 60°C . Kinetic studies via GC-MS can monitor intermediate formation to optimize conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as conflicting enzyme inhibition or cytotoxicity data?

  • Methodological Answer :

  • Standardized Assays : Use validated protocols (e.g., CellTiter-Glo® for cytotoxicity) across cell lines (e.g., HeLa, MCF-7) to ensure reproducibility.
  • Dose-Response Curves : Compare EC₅₀ values under consistent nutrient/media conditions. For instance, discrepancies in antiproliferative effects may arise from variations in serum concentration .
  • Mechanistic Studies : Employ siRNA knockdown or enzyme-specific inhibitors (e.g., caspases for apoptosis) to isolate pathways. Evidence from similar compounds suggests dual mechanisms: ROS induction and G1 phase arrest .

Q. What computational strategies can predict the reactivity and metabolic pathways of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxymethyl group to predict oxidation susceptibility. Software like Gaussian 16 can model transition states for nucleophilic attacks .
  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., cytochrome P450-mediated oxidation of the ethoxy chain) and toxicity risks (e.g., hepatotoxicity alerts via DSSTox ).

Q. How can in vitro models assess the environmental toxicity of this compound, and what endpoints should be prioritized?

  • Methodological Answer :

  • Aquatic Toxicity : Follow OECD Test Guideline 201 using Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition). Analogous ethoxy compounds show moderate toxicity (EC₅₀: 10–50 mg/L) .
  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay in human lymphocytes. Negative controls must exclude solvent artifacts (e.g., DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.